molecular formula C12H16N4 B2877111 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine CAS No. 933734-78-2

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine

Cat. No.: B2877111
CAS No.: 933734-78-2
M. Wt: 216.288
InChI Key: RCLYMORVSRZNHW-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine is a chemical compound that features a benzodiazole ring fused to a piperidine ring with an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine typically involves the reaction of 1H-1,3-benzodiazole with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodiazole is coupled with a piperidine derivative in the presence of a base and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine
  • 1-(1,3-Benzothiazol-2-yl)piperidin-3-amine
  • 1-(1H-benzimidazol-2-yl)-3-piperidinamine

Comparison: 1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and development .

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzodiazole ring fused to a piperidine ring with an amine group at the third position. The synthesis typically involves palladium-catalyzed cross-coupling reactions between 1H-1,3-benzodiazole and piperidine derivatives under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its role as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown inhibition of PIM kinases (PIM1, PIM2, PIM3), which are implicated in several malignancies including leukemias and solid tumors .

Table 1: Summary of Biological Activities

Activity Mechanism Target Reference
AntimicrobialDisruption of bacterial cell wall synthesisVarious bacterial strains
AnticancerInhibition of PIM kinasesPIM1, PIM2, PIM3
Enzyme InhibitionBinding to active sites of kinasesSerine/threonine kinases

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways critical for cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of PIM Kinases : A study demonstrated that derivatives of this compound showed potent inhibition against PIM kinases with IC50 values in the nanomolar range. This suggests a strong potential for developing targeted therapies for cancers associated with these kinases .
  • Antimicrobial Efficacy : Another investigation reported that the compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential utility in addressing antibiotic resistance .

Comparison with Related Compounds

When compared to similar compounds such as 1-(1H-benzimidazol-2-yl)-3-piperidinamine and 1-(1,3-benzothiazol-2-yl)piperidin-3-amine, this compound displays unique pharmacological profiles due to its specific substitution pattern on the piperidine ring. This structural distinction may influence its reactivity and interaction with biological targets .

Table 2: Comparison with Related Compounds

Compound Key Activity IC50 (nM)
1-(1H-benzimidazol-2-yl)-3-piperidinamineModerate kinase inhibition50
1-(1,3-benzothiazol-2-yl)piperidin-3-amineWeak antimicrobial activity>100
1-(1H-1,3-benzodiazol-2-yl)piperidin-3-amino Strong antimicrobial & anticancer activity<10

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-9-4-3-7-16(8-9)12-14-10-5-1-2-6-11(10)15-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYMORVSRZNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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